Orobanone

Description

Historical Context of Orobanone Discovery and Initial Characterization

The discovery and initial characterization of this compound can be traced back to phytochemical investigations of Orobanche species. Fruchier et al. are credited with isolating the tropone (B1200060) derivative this compound from Orobanche rapum-genistae, a species parasitizing Cytisus scoparius and Cytisus purgans. mdpi.comresearchgate.net This isolation was achieved from the whole plant using water and chloroform (B151607) extracts. mdpi.com

Initial characterization of this compound involved spectroscopic techniques such as Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), Chemical Ionization Mass Spectrometry (CI-MS), and Nuclear Magnetic Resonance (NMR), specifically 1H and 13C NMR. mdpi.com These methods were crucial in determining the structural features of the newly isolated compound. This compound was identified as a tropone derivative, specifically described as 3,8-dimethyl-5-isopropyl-2,3-dihydro(1H)azulen-6-one. researchgate.neteflora.info

Further studies screened for the presence of this compound in other Orobanche species, including O. caryophyllacea and O. variegata, where it was also successfully isolated and characterized using similar spectroscopic methods. mdpi.com this compound has also been reported as a known compound isolated from the roots of Potentilla longifolia. nih.gov

Classification of this compound within Natural Product Chemistry

This compound is classified within natural product chemistry as a tropone derivative. mdpi.comresearchgate.net Tropones are seven-membered ring compounds containing a ketone group and a conjugated system of double bonds. This structural feature distinguishes this compound from other classes of natural products found in Orobanche species, such as phenylpropanoid glycosides, phenolic acids, lignans, and flavonoids, which represent the largest group of secondary metabolites isolated from these plants. mdpi.com

The isolation of this compound from Orobanche species highlights the diversity of secondary metabolites produced by these parasitic plants. mdpi.com While much research on Orobanche has focused on host-parasite interactions involving strigolactones, studies on the phytochemical compounds within the parasitic species themselves are also significant. mdpi.com this compound's classification as a tropone derivative places it in a group of natural products with varied biological activities and structural complexities.

Research findings related to the isolation and characterization of this compound are summarized in the table below:

| Orobanche Species | Source Material | Extraction Method | Characterization Methods | Key Finding |

| O. rapum-genistae | Whole plant | Water, Chloroform | IR, UV, MS, CI-MS, 1H and 13C NMR | Isolation of this compound |

| O. caryophyllacea | Whole plant | Water, Chloroform | IR, UV, MS, CI-MS, 1H and 13C NMR | Isolation of this compound |

| O. variegata | Whole plant | Water, Chloroform | IR, UV, MS, CI-MS, 1H and 13C NMR | Isolation of this compound |

| Potentilla longifolia | Roots | Water extract | 1D, 2D NMR, HR-ESI-MS | Isolation of this compound |

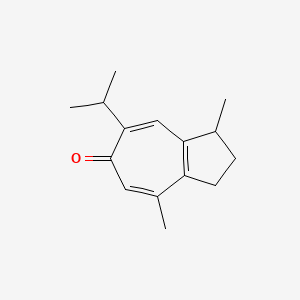

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1,4-dimethyl-7-propan-2-yl-2,3-dihydro-1H-azulen-6-one |

InChI |

InChI=1S/C15H20O/c1-9(2)13-8-14-10(3)5-6-12(14)11(4)7-15(13)16/h7-10H,5-6H2,1-4H3 |

InChI Key |

UGZCHVLYDNLQTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C1C=C(C(=O)C=C2C)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Orobanone

Phytochemical Investigations of Orobanone from Botanical Sources

Phytochemical studies aimed at understanding the chemical composition of parasitic plants have revealed the presence of a variety of secondary metabolites. Among these, this compound stands out as a notable tropone (B1200060) derivative found in specific taxa within the Orobanchaceae family. Early research in this area played a crucial role in establishing the natural occurrence of this compound.

Identification in Parasitic Plants of the Orobanchaceae Family

Comprehensive screening and isolation efforts from different broomrape species have confirmed this compound as a constituent. The identification often involves extraction from plant material followed by spectroscopic analysis to determine its chemical structure.

This compound was notably isolated from Orobanche rapum-genistae Thuill., a parasitic plant known to infest species of the Fabaceae family. Research by Fruchier et al. reported the isolation of this tropone derivative from O. rapum-genistae parasitizing on Cytisus scoparius (L.) Link and Cytisus purgans (L.) Spach. nih.govresearchgate.net. The compound was isolated from the whole plant using water and chloroform (B151607) extraction, and its structure was elucidated through spectroscopic methods including IR, UV, MS, CI-MS, ¹H, and ¹³C NMR analyses. nih.govmdpi.com. This identification marked the first time this compound was isolated from a plant source. researchgate.netresearchgate.net.

Studies investigating the phytochemicals present in various Orobanche species have also indicated the presence of this compound in Orobanche alba Stephan ex Willd. mdpi.com. While some research on O. alba has focused on essential oil composition nih.govresearchgate.net, the work by Fruchier et al. is cited as having found this compound in this species. mdpi.com. Orobanche alba, commonly known as thyme broomrape, is a holoparasitic plant typically found parasitizing plants from the mint family (Lamiaceae). wikipedia.org.

Orobanche caryophyllacea Sm., also known as clove-scented broomrape, is another species within the Orobanchaceae family from which this compound has been isolated. mdpi.comearthone.io. Fruchier et al. reported the isolation of the tropone derivative this compound from O. caryophyllacea, referencing the use of the synonym O. major L. in their investigation. mdpi.com. This parasitic plant is native to Europe and parts of Asia and is often found in association with host plants, particularly those in the Caryophyllaceae family, although it also parasitizes Galium species. earthone.ioplantatlas2020.orgmakaques.com.

The tropone derivative this compound has also been identified in Phelipanche arenaria Pomel, a species sometimes referred to under the synonym Orobanche arenaria Borkh. mdpi.comtela-botanica.orggbif.org. Research by Fruchier et al. found this compound in P. arenaria. mdpi.com. This species is known to grow on Artemisia campestris and is distributed across central and southern Europe, the Caucasus, Asia Minor, and northern Africa. mdpi.comtela-botanica.org.

Orobanche crenata Forssk., known as crenate broomrape, is a significant parasitic weed, particularly affecting legume crops in the Mediterranean basin. fao.orgwikipedia.orgnih.gov. Investigations into the occurrence of this compound in various Orobanche species by Fruchier et al. also reported the isolation of this tropone derivative from O. crenata. nih.gov. Phytochemical studies on O. crenata have revealed the presence of various compounds, including this compound. nih.govresearchgate.net.

Based on the available research, this compound has been identified in the following Orobanchaceae species:

| Species Name | Synonym Used in Study | Reference(s) |

| Orobanche rapum-genistae | - | nih.govresearchgate.netresearchgate.netresearchgate.netnih.govingentaconnect.comingentaconnect.comneocities.org |

| Orobanche alba | - | mdpi.com |

| Orobanche caryophyllacea | O. major | mdpi.com |

| Phelipanche arenaria | O. arenaria | mdpi.com |

| Orobanche crenata | - | nih.govresearchgate.net |

This table summarizes the key findings regarding the natural occurrence of this compound in the specified parasitic plant species based on the provided search results.

Orobanche gracilis

Orobanche gracilis, commonly known as slender broomrape, is a holoparasitic plant species. While a comprehensive survey of this compound specifically in O. gracilis is not extensively detailed in the provided search results, O. gracilis is included in broader studies examining the genetic relationships and distribution of various Orobanche species nih.govkew.orgeuroplusmed.orgmnhn.fr. One study investigating the holoparasitic Orobanchaceae in the Tlemcen region of Algeria highlighted the presence of O. gracilis and discussed its distribution and habitat, noting it as a taxon of marked chorological interest rarely cited in the territory.

Survey of this compound Presence Across Diverse Orobanche Species

Research into the genus Orobanche (broomrapes) has revealed the presence of this compound in several species. This compound was initially isolated from Orobanche rapum-genistae. ingentaconnect.comresearchgate.netingentaconnect.com Studies have investigated the occurrence of this tropone derivative in various Orobanche species as part of broader phytochemical analyses. nih.gov While a complete list of all Orobanche species containing this compound is not provided, its isolation from O. rapum-genistae and its mention in the context of investigations into other Orobanche species, such as O. crenata, indicate its distribution within this parasitic genus. nih.gov The genus Orobanche sensu lato comprises approximately 200 species, and phytochemical studies have been conducted on a subset of these. nih.gov

Detection in Non-Parasitic Plant Genera

Beyond the parasitic Orobanche genus, this compound has also been detected in several non-parasitic plant genera, indicating a wider natural distribution.

Croton argyroglossum

This compound has been isolated from the stem bark of Croton argyroglossum. ingentaconnect.comresearchgate.netingentaconnect.comnih.gov This finding was reported in studies investigating the secondary metabolites of this species, leading to the isolation of this compound alongside other compounds, such as pernambucone. ingentaconnect.comresearchgate.netnih.gov The genus Croton is large, with about 1300 species distributed in tropical and subtropical regions. ingentaconnect.com The isolation of this compound from C. argyroglossum demonstrates its presence in a different plant family (Euphorbiaceae) compared to Orobanche (Orobanchaceae). ingentaconnect.com

Curcuma zedoaria

This compound has also been identified in the rhizomes of Curcuma zedoaria, commonly known as white turmeric. koreascience.krresearchgate.netkoreamed.org It was isolated as one of the terpenoids present in the methanolic extracts of the rhizomes. koreascience.krresearchgate.net Curcuma zedoaria is a perennial herb belonging to the Zingiberaceae family and is indigenous to South Asia, also cultivated in various other regions. koreascience.kr The detection of this compound in this species highlights its occurrence in yet another distinct plant family.

Biosynthesis and Ecological Roles of Orobanone

Chemoenzymatic Pathways of Orobanone Biosynthesis in Natural Producers

Understanding how this compound is synthesized in plants, particularly in parasitic species, is crucial for elucidating its biological significance. Research has explored both the possibility of de novo synthesis by the parasitic plant itself and the potential for sequestration and biotransformation of metabolites from host plants.

Evidence for De Novo Synthesis in Parasitic Plants

Studies suggest that this compound is synthesized by the parasitic plant itself. This compound was first isolated from Orobanche rapum-genistae, and its presence in various species of broomrapes indicates it is a compound produced by these parasitic plants researchgate.net. While detailed chemoenzymatic pathways specifically for this compound de novo synthesis in Orobanche are not extensively detailed in the provided search results, the isolation of the compound directly from the parasitic plant provides foundational evidence for its endogenous production researchgate.net. The Orobanchaceae family, to which Orobanche belongs, exhibits a range of nutritional strategies from facultative hemiparasites to obligate holoparasites, and their unique adaptations likely involve specialized metabolic pathways nih.govnih.govfrontiersin.org.

Proposed Ecological Functions of this compound in Plant Interactions

The presence of this compound in parasitic Orobanche species suggests it may play a role in their interactions with other plants, particularly their hosts.

Potential Role in Host-Parasite Communication and Specificity (within Orobanchaceae)

Chemical communication is critical in the lifecycle of many parasitic plants in the Orobanchaceae family, particularly for seed germination and host recognition psu.edubiorxiv.orgresearchgate.netnih.gov. Strigolactones, exuded by host roots, are well-established germination stimulants for Striga and Orobanche species neocities.orgpsu.edunih.govbiorxiv.org. While this compound is a different class of compound (a tropone), its presence in Orobanche suggests a potential, yet to be fully defined, role in the complex chemical dialogue between parasite and host researchgate.net.

The specificity of host-parasite interactions in Orobanchaceae is influenced by the recognition of host-derived signals neocities.orgbiorxiv.orgresearchgate.net. While strigolactones are key in germination, other signals are involved in later stages, such as haustorium formation nih.govfrontiersin.orgbiorxiv.org. The haustorium is a specialized organ that allows the parasite to connect to the host's vascular system nih.govfrontiersin.orgbiorxiv.org. Although quinones and phenolics have been identified as haustorium-inducing factors for some Orobanchaceae species, the specific role of this compound in inducing haustoria or influencing host specificity through other mechanisms requires further investigation biorxiv.org. The diverse range of secondary metabolites found in Orobanche species, including this compound, could contribute to the intricate signaling networks that govern host-parasite interactions and potentially influence the specificity observed between different Orobanche species and their hosts nih.gov.

Synthetic Methodologies for Orobanone and Its Analogues

Total Synthesis Approaches to the Orobanone Chemical Scaffold

Total synthesis efforts towards the this compound scaffold focus on building the complete molecular structure from simpler, readily available starting materials. This often involves multiple steps and careful control of stereochemistry to achieve the desired natural product.

Stereoselective Synthetic Strategies, e.g., Iron(III)-Mediated Oxidative Dearomatization

Stereoselective synthesis is crucial for constructing complex natural products like this compound, where specific spatial arrangements of atoms are essential for biological activity. One strategy involves oxidative dearomatization reactions. For instance, the total synthesis of phaeocauliine D, E, L, and this compound has been achieved from commercially available methyl-4-methyl salicylate (B1505791) through a series of steps, including oxidative dearomatization. ucf.edu Oxidative dearomatization is a powerful tactic for constructing complex organic molecules and can be mediated by various reagents, including hypervalent iodine(III) and iodine(V) compounds. mdpi.com The development of a stereoselective iron(III)-mediated intramolecular cascade dearomatization of phenol (B47542) has allowed access to various spirocyclohexadienones and tropons in a single step using potassium ferricyanide (B76249) via single electron transfer (SET). ucf.edu While the direct application of iron(III)-mediated oxidative dearomatization specifically for the stereoselective synthesis of the this compound scaffold is an area of ongoing research, oxidative dearomatization in general is a recognized strategy in natural product synthesis. chemrxiv.orgnih.govorcid.orgresearchgate.net

Multi-Step Routes from Readily Available Precursors

Multi-step synthesis routes from readily available precursors are a common approach in total synthesis. The first total synthesis of (-)-orobanone, a natural sesquiterpenoid, was achieved using a concise method involving the anionic 8π-electrocyclic reaction of β-ketoester-derived dienyne substrates. rsc.orgrsc.org This method generated functionalized cycloheptatrienes, which were then converted into tropone (B1200060) derivatives. rsc.orgrsc.org Another total synthesis of phaeocauliine D, E, L, and this compound was accomplished in 9-13 simple steps starting from commercially available methyl-4-methyl salicylate. ucf.edu This highlights the feasibility of constructing the this compound scaffold through convergent or linear sequences from simpler building blocks.

Derivatization and Analogous Compound Synthesis via Chemical Transformations

Beyond total synthesis, this compound analogues can be prepared through chemical transformations of existing compounds, particularly natural products with similar structural features.

Acid-Promoted Aromatization Rearrangement of Curcumol (B1669341) to this compound Analogues

Curcumol, a sesquiterpenoid found in Curcuma species, has been shown to undergo acid-promoted aromatization rearrangement to yield this compound analogues. nih.govresearchgate.netdlut.edu.cnresearchgate.netresearchgate.nettandfonline.comdntb.gov.uacrimsonpublishers.comacs.orgnih.gov This reaction involves a structural rearrangement driven by the formation of a stable aromatic system. nih.govresearchgate.netdlut.edu.cnresearchgate.net Aromatization of curcumol with acetone (B3395972) under acidic conditions has been explored as a model reaction for this transformation. nih.govresearchgate.netdlut.edu.cnresearchgate.net

Preparation of Novel this compound Analogues Utilizing Diverse Carbonyl Compounds

Based on the mechanistic understanding of the aromatization rearrangement of curcumol, novel this compound analogues can be prepared by reacting curcumol with different carbonyl compounds under acidic conditions. nih.govresearchgate.netdlut.edu.cnresearchgate.net This approach allows for the synthesis of a variety of analogues with modifications to the aromatic ring system, potentially leading to compounds with altered biological activities. For example, four new this compound analogues were prepared through the reaction of curcumol with different carbonyl compounds. nih.govresearchgate.netdlut.edu.cnresearchgate.net

Here is a table summarizing some of the this compound analogues and their reported activities:

| Compound | Source Reaction | Reported Activity (Example) |

| This compound analogue 2 | Curcumol + Carbonyl Compound (Acid-promoted aromatization) | Inhibited hypoxia-induced HIF-1 reporter activity (IC₅₀ 13.6 μM) nih.gov |

| This compound analogue 5 | Curcumol + Carbonyl Compound (Acid-promoted aromatization) | Inhibited hypoxia-induced HIF-1 reporter activity (IC₅₀ 6.6 μM) nih.gov |

| This compound analogue 6 | Curcumol + Carbonyl Compound (Acid-promoted aromatization) | Inhibited hypoxia-induced HIF-1 reporter activity (IC₅₀ 2.4 μM) nih.gov |

| This compound analogue 9 | Curcumol + Carbonyl Compound (Acid-promoted aromatization) | Inhibited hypoxia-induced HIF-1 reporter activity (IC₅₀ 18.2 μM) nih.gov |

Structure Activity Relationship Sar Studies of Orobanone Analogues

Rational Design Principles for Modifying Orobanone and Its Derivatives

Rational design in the context of modifying chemical compounds for SAR studies involves making targeted structural changes based on existing knowledge of the compound's interaction with a biological target or pathway, or based on synthetic accessibility and exploration of chemical space slideshare.netwikipedia.orgsolubilityofthings.com. For this compound analogues, one approach involves their synthesis through the transformation of related natural products.

One study describes the acid-promoted aromatization rearrangement of curcumol (B1669341) to yield this compound analogues nih.govresearchgate.net. The mechanism of this transformation was explored, identifying the formation of a stable aromatic system as a driving force nih.govresearchgate.net. The stability of the carbocation generated from carbonyl compounds used in the reaction, as well as steric hindrance, were found to be main factors affecting the aromatization process and thus the formation of different analogues nih.govresearchgate.net. This highlights how the choice of starting materials and reaction conditions can serve as a principle for designing and generating a library of related this compound structures for biological evaluation.

Correlation Between Chemical Structure and Observed Biological Potency

The biological potency of this compound analogues can vary significantly with changes in their chemical structure. Research on this compound analogues synthesized from curcumol has demonstrated their ability to inhibit hypoxia-induced HIF-1 luciferase reporter activity in HeLa cells nih.govresearchgate.net. Specific analogues showed differing levels of inhibitory activity, providing a direct correlation between their particular structure and observed potency.

For instance, four specific this compound analogues, designated as compounds 2, 5, 6, and 9 in one study, were evaluated for their HIF-1 inhibitory activity nih.govresearchgate.net. The half-maximal inhibitory concentration (IC50) values for these analogues were reported as follows:

| Compound | HIF-1 Inhibition IC50 (µM) |

| This compound analogue 2 | 13.6 |

| This compound analogue 5 | 6.6 |

| This compound analogue 6 | 2.4 |

| This compound analogue 9 | 18.2 |

This data indicates that analogue 6 exhibited the highest potency against HIF-1 among the tested compounds, with an IC50 of 2.4 µM, while analogue 9 was the least potent with an IC50 of 18.2 µM nih.govresearchgate.net. These variations in potency underscore the importance of structural features in determining the biological activity of this compound analogues.

Impact of Specific Functional Group Substitutions on Bioactivity Profiles

The presence, position, and nature of functional groups within a molecule are critical determinants of its interaction with biological targets and thus its bioactivity profile slideshare.netstudysmarter.co.uksolubilityofthings.com. While detailed information on the specific functional group differences among the tested this compound analogues (2, 5, 6, and 9) and their precise impact on HIF-1 inhibition is not provided in the abstracts nih.govresearchgate.net, the differing potencies observed strongly suggest that variations in functional groups or their arrangement play a key role.

In a separate study focusing on aryloxyacetylthioureas, a different class of compounds investigated for inhibiting Orobanche minor radicle elongation, the impact of functional group substitution was explicitly demonstrated nih.govresearchgate.net. Although these are not this compound compounds, this research exemplifies how subtle functional group changes can affect activity relevant to Orobanche species. In this case, compounds with a 3-Cl or 4-Cl substituent on the benzene (B151609) ring in the phenoxy moiety exhibited more potent activity compared to the parent compound nih.govresearchgate.net. This finding illustrates the principle that halogen substitution at specific positions can enhance biological potency in compounds affecting Orobanche. Applying this principle to this compound analogues would involve systematically introducing or modifying functional groups on the core this compound structure and evaluating the resulting changes in activity against relevant biological targets.

Further detailed SAR studies involving a wider range of synthetically modified this compound analogues with defined functional group variations are needed to fully elucidate the relationship between specific structural elements and their diverse bioactivity profiles.

Molecular Mechanisms of Biological Activities of Orobanone and Its Analogues

Anti-proliferative and Cytostatic Effects in Cellular Models

Investigations into the anti-proliferative and cytostatic effects of orobanone and its analogues have primarily focused on cancer cell lines. These studies aim to elucidate the mechanisms by which these compounds inhibit cell growth and survival.

Modulation of Hypoxia-Inducible Factor-1 (HIF-1) Pathway by this compound Analogues in Cell-Based Assays

The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a key regulator of cellular adaptation to low-oxygen conditions (hypoxia), which are often prevalent in tumor microenvironments. Dysregulation and overexpression of HIF-1α have been linked to cancer development, tumor metabolism, survival, metastasis, and resistance to apoptosis. abcam.com The HIF-1 pathway is regulated by both oxygen-dependent and independent mechanisms, controlling HIF-1α expression, degradation, and transcriptional activity. abcam.com

Research has demonstrated that certain this compound analogues can significantly inhibit hypoxia-induced HIF-1 luciferase reporter activity in cell-based assays. For instance, in studies using HeLa cells, four this compound analogues (analogues 2, 5, 6, and 9) showed significant inhibition of hypoxia-induced HIF-1 activity with varying half-maximal inhibitory concentration (IC₅₀) values. nih.gov

| This compound Analogue | IC₅₀ (μM) in HeLa cells (Hypoxia-induced HIF-1 luciferase reporter activity) |

| Analogue 2 | 13.6 |

| Analogue 5 | 6.6 |

| Analogue 6 | 2.4 |

| Analogue 9 | 18.2 |

These findings suggest that this compound analogues can interfere with the HIF-1 pathway, potentially impacting the ability of cancer cells to survive and proliferate under hypoxic conditions.

Inhibition of Cancer Cell Line Proliferation (e.g., HepG2, MCF7) in In Vitro Studies

The anti-proliferative activity of this compound derivatives has been evaluated in various cancer cell lines using in vitro studies, such as the MTT assay. Some this compound derivatives have shown anti-tumor effects on cancer cell lines like HepG2 (human liver cancer) and MCF7 (human breast cancer) under normoxia conditions. nih.gov While some derivatives exhibited weak anti-tumor effects, these studies highlight the potential of this compound analogues as inhibitors of cancer cell proliferation. nih.gov

Other studies investigating different compounds have also utilized HepG2 and MCF7 cell lines to assess anti-proliferative effects, demonstrating the relevance of these cell lines in cancer research. japsonline.com, rsc.org, plos.org For example, synthesized compounds have shown cytotoxic activity against HepG2 and MCF-7 cell lines. researchgate.net Extracts from certain plants have also been shown to inhibit the proliferation of HepG2 cells and induce cell cycle arrest. pensoft.net

Investigations into Apoptosis Induction and Cell Cycle Arrest Mechanisms

The mechanisms by which this compound and its analogues exert cytostatic effects often involve the induction of apoptosis (programmed cell death) and/or cell cycle arrest. Cell cycle arrest prevents cells from progressing through the cell cycle, thus inhibiting proliferation. pensoft.net Apoptosis induction leads to the elimination of damaged or unwanted cells. plos.org

While direct studies specifically detailing the apoptosis induction and cell cycle arrest mechanisms of this compound itself were not prominently found in the search results, research on other natural compounds with anti-proliferative activity provides insights into potential mechanisms that could be relevant to this compound analogues. For instance, some compounds induce cell cycle arrest at specific phases, such as G0/G1 or G2/M, and trigger apoptosis through various pathways, including those involving reactive oxygen species (ROS) generation, modulation of cell cycle regulatory proteins (e.g., p21, cyclins, CDKs), and activation of caspases. mdpi.com, nih.gov, nih.gov, plos.org The tumor suppressor protein p53 also plays a crucial role in regulating cell cycle arrest and apoptosis induction by controlling the expression of related genes. plos.org

Further research is needed to specifically delineate the precise molecular mechanisms by which this compound and its active analogues induce apoptosis and cell cycle arrest in cancer cells.

Antibacterial Activity Investigations

Beyond their effects on cancer cells, this compound and related compounds have also been investigated for their potential antibacterial properties.

Efficacy against Gram-Negative Bacterial Strains (Escherichia coli, Salmonella typhimurium)

Investigations have also explored the antibacterial effects of various substances against Gram-negative bacteria, including Escherichia coli and Salmonella typhimurium. mdpi.com, mdpi.com, agriculturejournals.cz Generally, Gram-negative bacteria are described as being slightly less susceptible to some antibacterial agents compared to Gram-positive bacteria, which is attributed to their more complex cell wall composition. nih.gov, mdpi.com

Despite this, several natural compounds and essential oils have shown efficacy against E. coli and Salmonella species. mdpi.com, mdpi.com, agriculturejournals.cz For instance, certain plant extracts and essential oils have demonstrated inhibitory or bactericidal activity against E. coli and Salmonella typhimurium. mdpi.com, mdpi.com, nih.gov, agriculturejournals.cz

Specific data on the antibacterial activity of this compound or its analogues against Escherichia coli and Salmonella typhimurium were not explicitly found in the provided search results. However, the research on other natural compounds with similar structural origins or biological activities suggests that this is an area where this compound and its analogues could potentially exhibit activity and warrants further investigation.

While the search results provide extensive information on the general mechanisms by which various other antibacterial agents and natural products exert their effects on bacteria (such as disruption of cell membranes, inhibition of cell wall synthesis, inhibition of protein synthesis, inhibition of nucleic acid synthesis, and interference with metabolic pathways) patsnap.complos.orgfrontiersin.orgnih.govresearchgate.netmdpi.comnih.govmicrobeonline.comlumenlearning.comdrugbank.commdpi.commdpi.comnih.govmdpi.com, this information cannot be specifically attributed to this compound or its analogues without direct scientific evidence linking these mechanisms to the compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate section specifically detailing the antibacterial mechanisms of action of this compound and its analogues based solely on the information retrieved. Further research specifically investigating the antimicrobial properties and cellular targets of this compound is required to fulfill this section of the outline.

Compound Names and PubChem CIDs

Advanced Analytical Techniques in Orobanone Research

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural features of Orobanone, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a primary tool for the structural elucidation of this compound. mdpi.comingentaconnect.comnih.govresearchgate.net These techniques provide detailed information about the hydrogen and carbon environments within the molecule, respectively. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR spectra allows for the identification and assignment of different types of protons. Similarly, ¹³C NMR provides information about the carbon skeleton and the presence of different functional groups.

Studies on this compound have utilized ¹H and ¹³C NMR to confirm its structure, often comparing experimental data with previously published values. ingentaconnect.com Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC), have been employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of signals and the confirmation or revision of structural details. ingentaconnect.com

Specific NMR data reported for this compound (compound 1) in CDCl₃ include:

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| 6.95 | d | 12.0 | 1H | |

| 6.71 | dd | 12.0, 7.0 | 1H | |

| 6.39 | d | 7.0 | 1H | |

| 2.66 | sept | 6.9 | 1H | |

| 2.58 | dd | 13.5, 7.0 | 1H | |

| 2.34 | dd | 13.5, 7.0 | 1H | |

| 2.15 | d | 1.0 | 3H | |

| 1.17 | d | 7.0 | 6H | |

| 1.11 | d | 6.9 | 3H | |

| 1.09 | d | 6.9 | 3H | |

| 2.47 | d | 1.0 | 3H | |

| 3.40 | sept | 6.9 | 1H | |

| 1.17 | d | 6.8 | 3H | |

| 1.13 | d | 6.8 | 3H | |

| 3.40 | sept | 6.8 | 1H | |

| 1.29 | d | 7.0 | 3H |

Note: Some assignments are based on correlations and may require further detailed analysis of 2D NMR data. ingentaconnect.com

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

| 200.1 | s | C-1 |

| 149.2 | s | C-7a |

| 146.6 | d | C-4 |

| 135.4 | d | C-3 |

| 133.5 | d | C-5 |

| 132.1 | s | C-8a |

| 51.2 | d | C-8 |

| 36.2 | t | C-2 |

| 28.8 | d | C-11 |

| 24.0 | q | C-9 |

| 22.5 | q | C-10 |

| 21.5 | q | C-12, C-13 |

| 19.4 | q | C-14 |

| 29.7 | d | C-11 |

| 21.3 | q | C-12, C-13 |

| 20.6 | q | C-10 |

Note: Some assignments were corrected based on HMBC and HMQC experiments. ingentaconnect.com

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining information about the fragmentation pattern of this compound, which aids in confirming its molecular formula and structural subunits. mdpi.comingentaconnect.comresearchgate.netrsc.org Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Chemical Ionization Mass Spectrometry (CI-MS) have been applied in the study of this compound. mdpi.comresearchgate.netkoreascience.kr High-Resolution Mass Spectrometry (HR-MS) provides accurate mass measurements, allowing for the precise determination of the elemental composition. ingentaconnect.complos.org

For this compound, HR-MS analysis has been reported, providing a calculated mass that corresponds to its molecular formula C₁₅H₂₀O. ingentaconnect.com

HR-MS Data for this compound:

| m/z | Calculated for |

| 216.1514 | C₁₅H₂₀O |

The experimental HR-MS m/z value was in agreement with the calculated value. ingentaconnect.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by analyzing the absorption of infrared radiation at specific wavelengths. mdpi.comingentaconnect.comresearchgate.netrsc.org Characteristic absorption bands in the IR spectrum can indicate the presence of carbonyl groups (C=O), carbon-carbon double bonds (C=C), and C-H stretching vibrations, among others. ingentaconnect.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. mdpi.comingentaconnect.comresearchgate.netrsc.org The UV-Vis spectrum of this compound shows absorption maxima (λmax) at specific wavelengths, which are indicative of its chromophoric system, consistent with its tropone (B1200060) structure. ingentaconnect.com

Specific spectroscopic data reported for this compound includes:

IR (NaCl) nmax cm⁻¹: 2963, 2931, 2872, 2359, 1708, 1111. ingentaconnect.com

UV (CHCl₃) λmax (log ε): 245 (4.02), 327 (3.53), 397 (1.90). ingentaconnect.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures found in plant extracts and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and analysis of this compound. ingentaconnect.comnih.govkoreascience.krplos.org HPLC allows for the separation of this compound from other compounds based on their differential interactions with a stationary phase and a mobile phase. Various stationary phases (e.g., C18) and mobile phase systems (e.g., gradients of methanol (B129727) and water or acetonitrile (B52724) and water) can be employed to achieve optimal separation. koreascience.krplos.orgijpsr.com

HPLC coupled with detectors such as UV/Vis diode array detectors (DAD) is commonly used for the detection and quantification of separated compounds, including this compound, by monitoring their absorbance at specific wavelengths. ingentaconnect.comkoreascience.kr HPLC has been utilized in the purification process of this compound from plant extracts. plos.org

Thin-Layer Chromatography (TLC) is a simple yet effective chromatographic technique used for the separation and monitoring of compounds, including this compound. ingentaconnect.comnih.govresearchgate.netkoreascience.krplos.orguni-giessen.de TLC is often used for initial screening of extracts, monitoring reaction progress, and as a preparative technique (Preparative TLC or PTLC) for purifying small quantities of compounds. ingentaconnect.comuni-giessen.de

Various stationary phases, such as silica (B1680970) gel, and mobile phase systems, such as hexane:ethyl acetate (B1210297) and dichloromethane:methanol, have been reported for the TLC and PTLC of this compound and related compounds. ingentaconnect.comuni-giessen.de Visualization of spots on TLC plates can be achieved using UV light or staining reagents. uni-giessen.de PTLC has been successfully applied in the purification of this compound from crude mixtures. ingentaconnect.com

High-Performance Liquid Chromatography (HPLC)

Integrated Omics Approaches in this compound Metabolism Research

Integrated omics approaches, such as combining metabolomics and transcriptomics, offer powerful tools to gain a comprehensive understanding of metabolic pathways and their genetic regulation. These approaches allow researchers to correlate changes in metabolite levels with the expression patterns of genes involved in their biosynthesis and metabolism. nih.gov

Metabolomics for Comprehensive Metabolite Profiling

Metabolomics involves the large-scale study of small molecules, or metabolites, within biological systems. This technique is crucial for obtaining a snapshot of the metabolic state of an organism or tissue under specific conditions. In the context of this compound research, metabolomic profiling has been utilized to identify and quantify its presence alongside other metabolites.

Detailed research findings from studies employing metabolomics have shown the detection of this compound in plant tissues. For instance, in a metabolomic analysis of developing tubers of Cyperus esculentus (yellow nutsedge) and Cyperus rotundus (purple nutsedge), this compound was identified as one of the detected metabolites. nih.gov The relative abundance of this compound was reported, providing quantitative data on its presence in these specific plant species. nih.gov

| Compound Name | Relative Abundance (Example Data from Cyperus study) |

| This compound | 3.44 nih.gov |

| D-Tryptophan | 3.44 nih.gov |

| Adenosine | 3.43 nih.gov |

Note: The relative abundance values are illustrative examples from a specific study and may vary depending on the biological sample, developmental stage, and experimental conditions.

Metabolomics, often employing techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the comprehensive profiling of diverse chemical classes, providing valuable data on the metabolic landscape in which this compound is found. While NMR offers high reproducibility and ease of metabolite identification, MS provides higher sensitivity. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used platforms in metabolomics for separating and detecting metabolites.

Transcriptomics for Gene Expression Analysis Linked to Biosynthetic Pathways

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. By analyzing gene expression levels, researchers can gain insights into the biological processes active in cells and tissues, including the biosynthesis of secondary metabolites like this compound. When integrated with metabolomics, transcriptomics helps to link observed metabolite profiles to the underlying genetic machinery. nih.gov

In studies investigating plant metabolism, transcriptomic analysis has been used to identify genes potentially involved in various biosynthetic pathways. nih.gov For example, research on Cyperus species, where this compound was detected metabolomically, also utilized transcriptomics to explore the mechanisms of carbon anabolic differentiation, including the biosynthesis of triacylglycerols (TAG). nih.gov While these studies focused significantly on lipid biosynthesis genes, the application of transcriptomics in conjunction with metabolomics allows for the identification of candidate genes whose expression levels correlate with the accumulation of specific metabolites, potentially including those involved in the this compound biosynthetic pathway. nih.gov

Although specific genes directly annotated for this compound biosynthesis may require further investigation, transcriptomics provides the data necessary to identify differentially expressed genes in conditions where this compound levels vary. nih.gov This can help pinpoint enzymes and regulatory proteins that might play a role in its formation, offering targets for future functional genomics studies to confirm their involvement in the this compound biosynthetic pathway. nih.gov The integration of transcriptomic and metabolomic data is a powerful approach to unravel the complex regulatory networks governing the production of plant compounds. nih.gov

Future Directions and Emerging Research Avenues for Orobanone

Discovery of Novel Biosynthetic Enzymes and Genetic Pathways

Understanding the complete biosynthetic pathway of orobanone is a critical area for future research. While this compound has been identified as a constituent of certain plants, such as Orobanche rapu-genistae and Curcuma phaeocaulis, the specific enzymes and genes involved in its formation are not yet fully elucidated eflora.inforesearchgate.net.

Future research will likely employ integrated approaches utilizing multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, to identify candidate genes and enzymes involved in this compound biosynthesis frontiersin.orgnih.gov. Techniques such as RNA-seq-based co-expression analysis and genome mining strategies can help pinpoint gene clusters potentially responsible for its production whiterose.ac.uknih.gov. Functional characterization of identified genes through techniques like heterologous expression in model organisms such as Escherichia coli or Nicotiana benthamiana will be crucial to confirm their roles in the biosynthetic pathway frontiersin.org. The discovery of novel enzymes could also provide valuable biocatalysts for chemoenzymatic or synthetic biology routes to produce this compound and its analogues whiterose.ac.uk.

Exploration of Undiscovered Biological Activities and Molecular Targets

Current research has indicated some biological activities for this compound and its analogues, including inhibition of hypoxia-inducible factor-1 (HIF-1) and weak anti-tumor effects on certain cancer cell lines in vitro researchgate.netnih.gov. However, the full range of biological activities and the specific molecular targets of this compound remain largely unexplored.

Future studies should focus on comprehensive screening of this compound against a wider array of biological targets and disease models. This could involve high-throughput screening assays to identify potential activities such as antimicrobial, antiviral, anti-inflammatory, or other pharmacological effects. Investigating the interaction of this compound with specific proteins, enzymes, or signaling pathways using techniques like pull-down assays, reporter gene assays, and advanced microscopy will help elucidate its molecular mechanisms of action. Structure-activity relationship (SAR) studies, potentially guided by computational methods, will be essential to understand how modifications to the this compound structure influence its biological properties and to design more potent or selective analogues nih.govslideshare.netstudysmarter.co.uk.

Development of Sustainable and Scalable Production Methods for this compound and Its Analogues

The isolation of this compound from natural sources can be challenging and may not be sustainable or scalable for potential commercial applications. Current methods for obtaining sesquiterpenoids from plants often involve organic solvent extraction and steam distillation, which can have drawbacks mdpi.com. The acid-promoted aromatization rearrangement of curcumol (B1669341) has been explored as a method for synthesizing this compound analogues nih.gov.

Future research is needed to develop more sustainable and scalable methods for this compound production. This could involve optimizing chemical synthesis routes to improve efficiency, yield, and reduce environmental impact rsc.orgrsc.org. Furthermore, exploring biotechnological approaches, such as microbial fermentation or plant cell culture, holds significant promise. Developing genetically engineered microorganisms or plant cell lines capable of producing this compound could offer a renewable and scalable source nih.gov. Research into green extraction techniques for isolating this compound from natural sources could also contribute to more sustainable production mdpi.com.

Advanced Metabolic Engineering and Synthetic Biology Approaches for Production

Metabolic engineering and synthetic biology offer powerful tools for optimizing the production of natural products in heterologous hosts nih.govmdpi.com. These approaches can be applied to engineer microorganisms or plants for enhanced this compound biosynthesis.

Future research will leverage advanced metabolic engineering techniques to manipulate the metabolic pathways of host organisms to increase this compound production openaccessjournals.comfrontiersin.org. This could involve overexpressing genes encoding key biosynthetic enzymes, blocking competing pathways, or optimizing the supply of precursor molecules. Synthetic biology approaches will enable the design and construction of novel genetic circuits and pathways for de novo this compound synthesis in chassis organisms mdpi.comfrontiersin.org. This includes designing libraries of genetic components and assembling them into functional modules to control and optimize the biosynthetic route frontiersin.org. Computational tools and systems metabolic engineering approaches will be crucial for designing and optimizing these engineered biological systems for maximum this compound yield openaccessjournals.com.

In-Depth Studies of this compound's Role in Plant Chemical Ecology and Inter-Organismal Communication

This compound is a natural product found in plants, suggesting it may play a role in plant chemical ecology, including interactions with other organisms. It has been identified in Orobanche species, which are parasitic plants eflora.infonih.gov.

Future research should investigate the ecological function of this compound in its natural environment. This could involve studying its role in plant defense against herbivores or pathogens, its potential as an allelopathic compound affecting neighboring plants, or its involvement in signaling pathways between plants or between plants and microorganisms researchgate.net. Understanding how this compound influences the interactions between parasitic Orobanche species and their host plants could provide insights for developing strategies to control these agricultural pests eflora.infonih.gov. Research could also explore if this compound acts as a signaling molecule in plant-microbe interactions neocities.org.

Computational Chemistry and Molecular Modeling for Predictive Studies on this compound Reactivity and Bioactivity

Computational chemistry and molecular modeling are invaluable tools for understanding the properties and behavior of chemical compounds. These methods can provide insights into this compound's reactivity, predict its interactions with biological targets, and guide the design of new analogues scirp.orgscirp.org.

Future research will increasingly utilize computational approaches to study this compound. This includes using quantum chemical calculations to understand its electronic structure and reactivity baik-laboratory.com. Molecular docking and molecular dynamics simulations can predict how this compound interacts with potential protein targets and provide insights into its binding affinity and mechanism of action nih.gov. Quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models correlating structural features of this compound analogues with their biological activity, guiding the design of compounds with improved properties slideshare.netlongdom.org. These computational studies can help prioritize experimental research efforts and accelerate the discovery and development of this compound-based applications scirp.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results, often discussed as a tropone (B1200060) derivative or sesquiterpenoid. Structurally related to guaiane-type sesquiterpenoids. eflora.infonih.gov |

| Curcumol | 102668 |

| Hypoxia-inducible factor-1 (HIF-1) | 30826 |

| Acetone (B3395972) | 180 |

| Aromaticane B | Not readily available in search results |

| HepG2 | Not applicable (cell line) |

| MCF7 | Not applicable (cell line) |

| HeLa | Not applicable (cell line) |

| Tropone | 10881 |

| Tropolone | 5510 |

| Orobanche rapu-genistae | Not applicable (organism) |

| Curcuma phaeocaulis | Not applicable (organism) |

| Escherichia coli | Not applicable (organism) |

| Nicotiana benthamiana | Not applicable (organism) |

| Orobanche species | Not applicable (organism) |

| Planteose | 163138 |

| OmAGAL2 | Not applicable (enzyme) |

| PI-28 | Not readily available in search results |

In vitro HIF-1 Inhibitory Activity of this compound Analogues

| This compound Analogue | IC₅₀ (μM) |

| Analogue 2 | 13.6 |

| Analogue 5 | 6.6 |

| Analogue 6 | 2.4 |

| Analogue 9 | 18.2 |

Data derived from cell-based reporter assays in HeLa cells inhibiting hypoxia-induced HIF-1 luciferase reporter activity.

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating Orobanone from natural sources, and how can cross-contamination be minimized?

- Methodological Answer : Isolation requires multi-step chromatographic techniques (e.g., HPLC, TLC) combined with solvent partitioning. To minimize contamination:

- Use orthogonal purification methods (e.g., reverse-phase followed by normal-phase chromatography) .

- Validate purity at each step via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Include negative controls (e.g., blank solvent runs) to detect systemic impurities .

Q. How can researchers ensure the reliability of spectroscopic data (e.g., NMR, IR) for this compound characterization?

- Methodological Answer :

- Standardization : Compare spectra with authenticated reference samples or published databases (e.g., NIST Chemistry WebBook) .

- Replication : Conduct triplicate measurements under controlled conditions (temperature, solvent) to confirm consistency .

- Data Reporting : Include full spectral parameters (e.g., solvent peaks, integration values) in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., IC₅₀ values) for this compound across studies?

- Methodological Answer :

- Hypothesis Testing : Formulate competing hypotheses (e.g., "Variations arise from differences in cell-line viability protocols") and test them via meta-analysis .

- Controlled Replication : Replicate key studies using standardized assays (e.g., MTT vs. ATP-based viability tests) and document all variables (e.g., incubation time, cell density) .

- Statistical Analysis : Apply mixed-effects models to account for inter-study variability and identify confounding factors (e.g., solvent type, batch effects) .

Q. What experimental strategies optimize this compound’s synthetic yield while minimizing by-product formation?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst concentration, temperature) and identify optimal conditions .

- By-Product Profiling : Employ LC-MS to track intermediate species and adjust reaction kinetics (e.g., quenching times) .

- Green Chemistry Principles : Substitute toxic reagents (e.g., DCM) with biodegradable alternatives to enhance scalability and compliance with open-science data-sharing protocols .

Data Reporting and Reproducibility

Q. What criteria should guide the selection of analytical techniques for this compound quantification in complex matrices (e.g., plant extracts)?

- Methodological Answer :

- Sensitivity vs. Specificity : Compare limits of detection (LOD) for techniques like LC-UV (higher throughput) vs. LC-MS/MS (higher specificity) .

- Matrix Effects : Validate recovery rates using spiked samples and standard addition curves to account for interference .

- Open-Access Compliance : Share raw chromatograms and calibration data in repositories (e.g., Zenodo) with CC-BY licenses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.